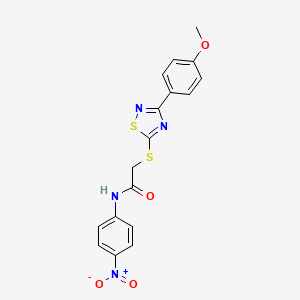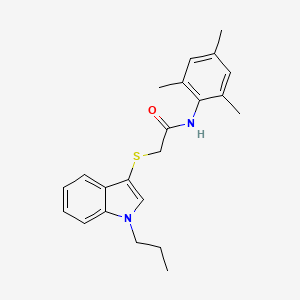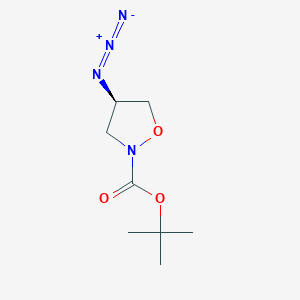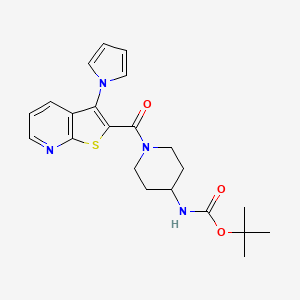
2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-nitrophenyl)acetamide, also known as MTNA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MTNA is a thiadiazole derivative that has shown promising results in scientific research, particularly in the areas of cancer treatment and drug discovery.
Applications De Recherche Scientifique
Receptor Antagonism and Signal Transduction
One of the primary applications of thiadiazole derivatives, closely related to the specified compound, is in the development of potent and selective human adenosine A3 receptor antagonists. These compounds, including 4-(4-Methoxyphenyl)-2-aminothiazole and 3-(4-methoxyphenyl)-5-aminothiadiazole derivatives, have shown significant binding affinity and selectivity towards human adenosine A3 receptors. Specifically, a derivative with a Ki value of 0.79 nM exhibited antagonistic properties in functional assays of cAMP biosynthesis, a key signal transduction pathway of adenosine A3 receptors. Molecular modeling and receptor docking experiments provided insights into the binding mechanisms of these compounds, highlighting their potential in therapeutic applications targeting adenosine receptors (Jung et al., 2004).
Antimicrobial and Anti-inflammatory Activities
Another significant area of application for thiadiazole derivatives involves their antimicrobial and anti-inflammatory properties. Studies have synthesized and evaluated various derivatives for their antibacterial, antifungal, and antiviral activities. Some compounds demonstrated good antiviral activities against tobacco mosaic virus (TMV) and antibacterial activities against pathogens such as Xanthomonas oryzae pv. oryzae (Xoo) and Ralstonia solanacearum (Rs), showing higher efficacy than traditional treatments. Additionally, certain derivatives have shown both antioxidant and anti-inflammatory activities, which could be leveraged in the development of new therapeutic agents targeting a range of diseases (Tang et al., 2019).
Molecular Docking and Drug Development
The structure and reactivity of thiadiazole derivatives, including acetamide compounds, have also been studied in the context of anti-HIV drug development. Density functional theory (DFT) based studies on 2-(4-(naphthalen-2-yl)-1,2,3-thiadiazol-5-ylthio)-N-acetamide (TTA) derivatives highlighted their local reactivity and potential as anti-HIV drugs. These studies revealed the significance of nitrogen atoms in the bond formation mechanism with biological molecules like tyrosine, suggesting that bromophenyl and nitrophenyl substitutions could enhance the anti-HIV drug potency of these derivatives (Oftadeh et al., 2013).
Propriétés
IUPAC Name |
2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4S2/c1-25-14-8-2-11(3-9-14)16-19-17(27-20-16)26-10-15(22)18-12-4-6-13(7-5-12)21(23)24/h2-9H,10H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJAPQDTQYDUBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-propan-2-ylurea](/img/structure/B2878056.png)
![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-4-carboxylic acid;dihydrochloride](/img/structure/B2878057.png)

![N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2878059.png)
![1-{[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}-N-(4-fluoro-2-methylphenyl)piperidine-4-carboxamide](/img/structure/B2878061.png)



![Methyl 3-[4-(aminomethyl)piperidin-1-yl]propanoate dihydrochloride](/img/structure/B2878071.png)
![2-(2-(Dimethylamino)ethyl)-1-(4-isopropylphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2878073.png)

![2-(2-Naphthamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2878076.png)